

BMS-820132 solubility and preparation for experiments

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Compound of Interest

Compound Name: BMS-820132

Cat. No.: B11927814

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Application Notes and Protocols for BMS-820132

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-820132 is a potent, orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] As a glucose sensor in pancreatic β -cells and hepatocytes, glucokinase plays a crucial role in regulating insulin secretion and hepatic glucose metabolism. [3][4][5] **BMS-820132** binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity.[6] This document provides detailed information on the solubility of **BMS-820132** and comprehensive protocols for its preparation and use in experimental settings.

Physicochemical and Biological Properties

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₃ N ₆ O ₇ P	[7]
Molecular Weight	572.55 g/mol	[7]
CAS Number	1001419-18-6	[7]
Appearance	White to off-white solid	
Purity	≥98%	[7]
Biological Activity	Partial glucokinase (GK) activator	[1][2]
AC ₅₀	29 nM	[1]

Solubility Data

Quantitative solubility data for **BMS-820132** in common aqueous buffers such as water and PBS, or in ethanol alone, is not readily available in the public domain. The compound is known to be soluble in dimethyl sulfoxide (DMSO). For experimental purposes, it is common to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media. It is crucial to ensure the final DMSO concentration is low enough (typically <0.5%) to avoid affecting the biological system. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.

Solvent/Vehicle	Solubility	Notes
DMSO	≥ 25 mg/mL	Prepare stock solutions in 100% DMSO.
10% DMSO in 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.37 mM)	A clear solution suitable for in vivo administration.[1]
10% DMSO in 90% Corn Oil	≥ 2.5 mg/mL (4.37 mM)	An alternative clear solution for in vivo use.[1]

SBE-β-CD: Sulfobutyl ether beta-cyclodextrin

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **BMS-820132** for subsequent dilution.

Materials:

- **BMS-820132** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials

Procedure:

- Allow the **BMS-820132** vial to equilibrate to room temperature before opening.
- Weigh the desired amount of **BMS-820132** powder using an analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
- Vortex or sonicate the solution gently until the compound is completely dissolved. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) may aid dissolution.[\[1\]](#)
- Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the stock solutions as recommended below.

Storage of Stock Solutions:

- -20°C: Up to 1 month.[\[1\]](#)
- -80°C: Up to 6 months.[\[1\]](#)

Preparation of Working Solutions for In Vitro Assays

Objective: To prepare diluted working solutions of **BMS-820132** for use in enzymatic or cell-based assays.

Materials:

- **BMS-820132** stock solution (in DMSO)
- Appropriate assay buffer (e.g., PBS, Tris-HCl) or cell culture medium
- Sterile microcentrifuge tubes

Procedure:

- Thaw a vial of the **BMS-820132** stock solution at room temperature.
- Perform serial dilutions of the stock solution with the assay buffer or cell culture medium to achieve the desired final concentrations.
- Ensure the final concentration of DMSO in the assay is below the tolerance level of the specific assay (typically <0.5%).
- Prepare fresh working solutions on the day of the experiment.

In Vitro Glucokinase Activation Assay (Enzymatic)

Objective: To determine the effect of **BMS-820132** on the enzymatic activity of glucokinase.

This protocol is based on a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP⁺ to NADPH, which can be measured spectrophotometrically.

Materials:

- Recombinant human glucokinase
- Glucose-6-phosphate dehydrogenase (G6PDH)
- **BMS-820132** working solutions
- Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl₂)

- Glucose solution
- ATP solution
- NADP⁺ solution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm or 405 nm (for Thio-NADH)

Procedure:

- Prepare a reaction mixture containing the assay buffer, glucokinase, G6PDH, NADP⁺, and glucose at the desired concentrations in each well of the 96-well plate.
- Add the **BMS-820132** working solutions to the test wells and an equivalent volume of vehicle (e.g., DMSO diluted in buffer) to the control wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
- Initiate the enzymatic reaction by adding ATP to all wells.
- Immediately start monitoring the increase in absorbance at 340 nm (for NADPH) or 405 nm (if using Thio-NAD⁺) over time using a microplate reader in kinetic mode.
- Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of **BMS-820132**.
- Plot the reaction velocity against the **BMS-820132** concentration to determine the AC₅₀ value.

Preparation for In Vivo Administration

Objective: To prepare a formulation of **BMS-820132** suitable for oral administration in animal models.

Materials:

- **BMS-820132** powder
- DMSO
- 20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE- β -CD) in sterile saline
- or Corn oil
- Sterile tubes

Procedure (using SBE- β -CD):[\[1\]](#)

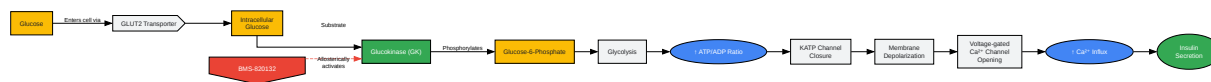
- Prepare a 25 mg/mL stock solution of **BMS-820132** in DMSO.
- For a final concentration of 2.5 mg/mL, add 100 μ L of the DMSO stock solution to 900 μ L of 20% SBE- β -CD in saline.
- Mix thoroughly until a clear solution is obtained. Gentle warming or sonication may be used to aid dissolution.[\[1\]](#)
- Prepare the formulation fresh on the day of dosing.

Procedure (using Corn Oil):[\[1\]](#)

- Prepare a 25 mg/mL stock solution of **BMS-820132** in DMSO.
- For a final concentration of 2.5 mg/mL, add 100 μ L of the DMSO stock solution to 900 μ L of corn oil.
- Mix thoroughly until a clear solution is obtained.
- Prepare the formulation fresh on the day of dosing.

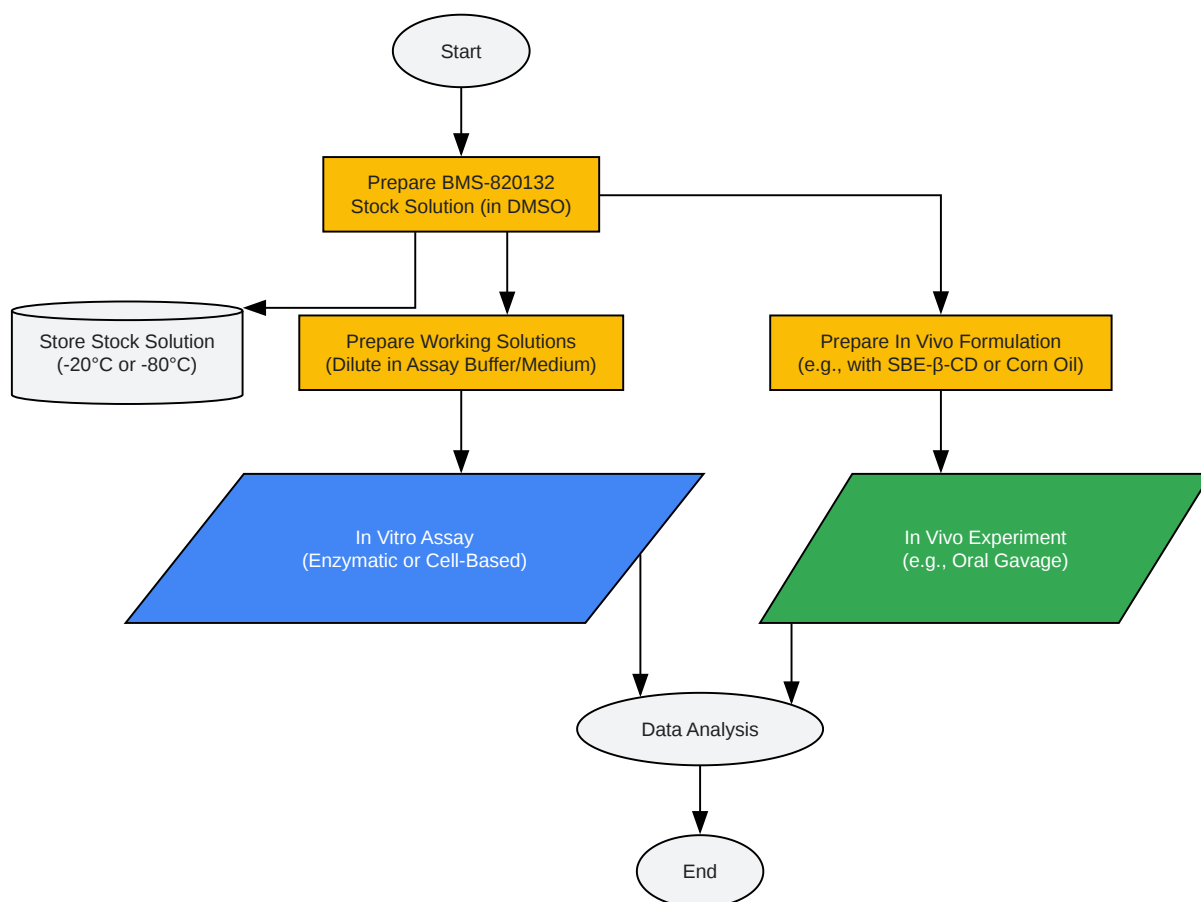
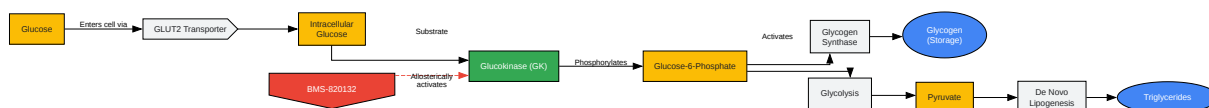
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **BMS-820132** and a typical experimental workflow.



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Caption: Glucokinase signaling pathway in pancreatic β -cells.



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